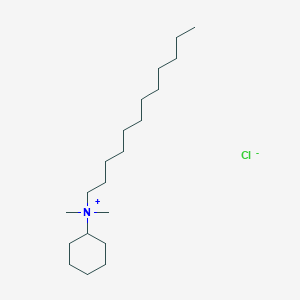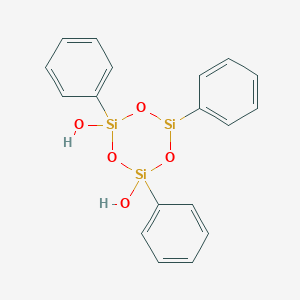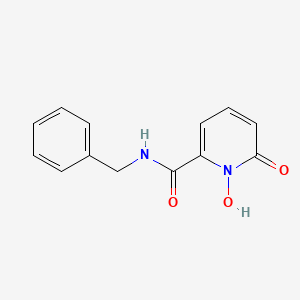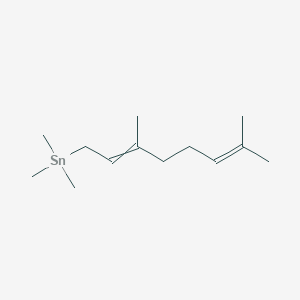
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane group to other tin-containing species.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies:
Mechanism of Action
The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.
Properties
CAS No. |
112212-56-3 |
|---|---|
Molecular Formula |
C13H26Sn |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3; |
InChI Key |
GXAHEPWETPNNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC[Sn](C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
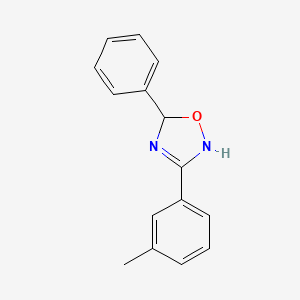

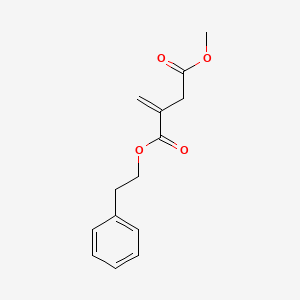
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

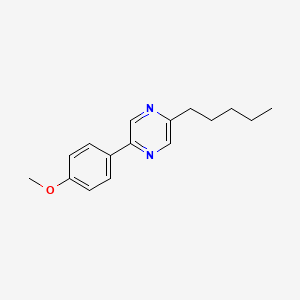
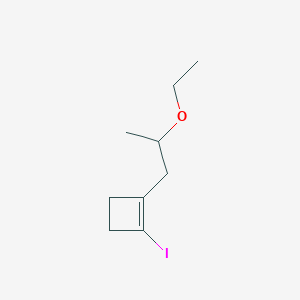
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
